molecular formula C8H7N3O7 B4291025 2-(2,4,6-trinitrophenyl)ethanol

2-(2,4,6-trinitrophenyl)ethanol

Cat. No.: B4291025
M. Wt: 257.16 g/mol
InChI Key: KINJAFULVGWMFO-UHFFFAOYSA-N
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Description

2-(2,4,6-Trinitrophenyl)ethanol is a nitroaromatic compound featuring a trinitrophenyl group attached to an ethanol moiety. The trinitrophenyl group (2,4,6-trinitrophenyl) is a strong electron-withdrawing substituent, conferring unique chemical reactivity and stability.

Properties

IUPAC Name

2-(2,4,6-trinitrophenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O7/c12-2-1-6-7(10(15)16)3-5(9(13)14)4-8(6)11(17)18/h3-4,12H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KINJAFULVGWMFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])CCO)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of 2-(2,4,6-trinitrophenyl)ethanol follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. Safety measures are critical due to the explosive nature of the intermediate compounds involved .

Chemical Reactions Analysis

Types of Reactions: 2-(2,4,6-Trinitrophenyl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(2,4,6-Trinitrophenyl)ethanol has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of dyes, explosives, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 2-(2,4,6-trinitrophenyl)ethanol involves its interaction with molecular targets such as proteins and enzymes. The nitro groups play a crucial role in these interactions, often leading to the formation of reactive intermediates that can modify the activity of the target molecules. The pathways involved include redox reactions and nucleophilic substitutions .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

1,1-Diphenyl-2-picrylhydrazyl (DPPH)

  • Structure : DPPH contains a hydrazyl group linked to two phenyl rings and a trinitrophenyl group (C₁₈H₁₂N₅O₆; MW = 394.24) .
  • Function: A stable radical used to evaluate antioxidant capacity. Its radical scavenging activity is measured via UV-Vis absorbance decay (λ = 517 nm) in ethanol .
  • Key Data: IC₅₀ for antioxidant activity: 7.6 mg/L (70% ethanol extract of Parabarium micranthum) . Reactivity: The trinitrophenyl group stabilizes the radical, enabling electron transfer reactions with antioxidants .

2,4,6-Trinitrophenol (Picric Acid)

  • Structure: C₆H₃N₃O₇ (MW = 229.11), with three nitro groups on a phenol ring.
  • Function : Historically used as an explosive and antiseptic. Acts as a precursor in synthesizing trinitrophenyl derivatives .
  • Key Data: Reactivity: Reacts with DMSO to yield methanol and phenol via demethylation . Solubility: Highly soluble in ethanol and ether.
  • Comparison: The ethanol group in 2-(2,4,6-trinitrophenyl)ethanol reduces acidity compared to picric acid’s phenolic -OH, altering its solubility and chemical behavior.

Trinitrophenyl-Substituted Nucleotides (TNP-ATP)

  • Structure: Adenosine triphosphate derivatives with a 2',3'-O-(2,4,6-trinitrophenyl) group .
  • Function : Potent antagonists of P2X1, P2X3, and P2X2/3 receptors (IC₅₀ ≈ 1 nM) .
  • Key Data :
    • Selectivity: 1,000-fold more effective at P2X1/P2X3 than P2X2/P2X4 receptors .
  • Comparison: The trinitrophenyl group enhances receptor binding affinity. In contrast, this compound’s ethanol group may limit its utility in nucleotide-based applications but could improve solubility for small-molecule studies.

NN′-Dimethyl-N-(2,4,6-Trinitrophenyl)glycinamide

  • Structure: A trinitrophenylated glycinamide derivative forming spiro-Meisenheimer adducts in methanol .
  • Function : Demonstrates isomerization pathways under acidic conditions, yielding Z- and E-isomers .
  • Comparison: The ethanol group in this compound may similarly participate in hydrogen bonding or solvolysis reactions, influencing its stability in protic solvents.

Physicochemical and Functional Properties

Compound Molecular Weight Key Functional Groups Solubility Applications IC₅₀/Activity
This compound ~257.16* Trinitrophenyl, ethanol Polar solvents Potential antioxidant carrier Not reported
DPPH 394.24 Trinitrophenyl, hydrazyl Ethanol, methanol Radical scavenging assays 7.6 mg/L (PEE extract)
Picric Acid 229.11 Trinitrophenyl, phenol Ethanol, ether Explosives, histology stains N/A
TNP-ATP ~727.45 Trinitrophenyl, ATP Aqueous buffers P2X receptor antagonism 1 nM (P2X1/P2X3)

*Calculated based on formula C₈H₇N₃O₇.

Research Implications and Gaps

Antioxidant Potential: While DPPH’s radical scavenging mechanism is well-studied , this compound’s non-radical structure may require alternative assays (e.g., FRAP or ABTS) to evaluate its reducing capacity.

Receptor Interactions : The trinitrophenyl group’s electron-withdrawing nature could be exploited in designing enzyme inhibitors or receptor ligands, similar to TNP-ATP .

Synthetic Utility: The ethanol moiety may serve as a handle for further functionalization (e.g., esterification or glycosylation) to enhance bioavailability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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